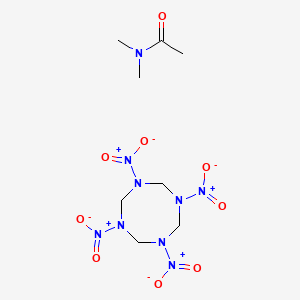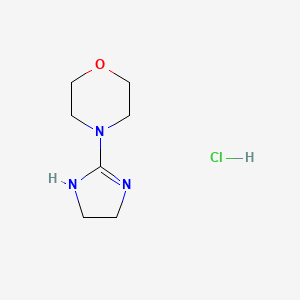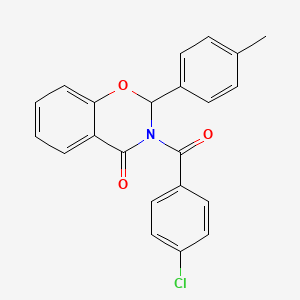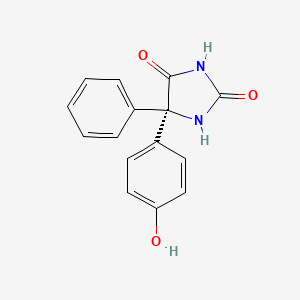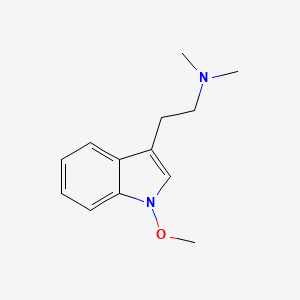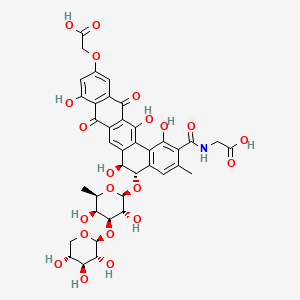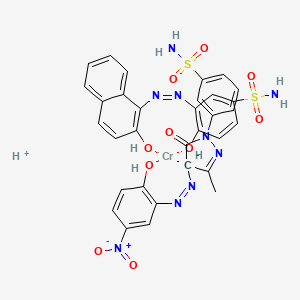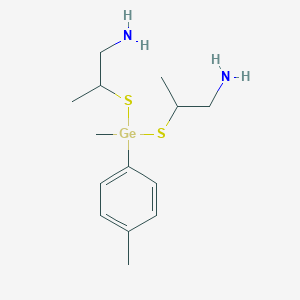
2,2'-((Methyl(p-tolyl)germylene)dithio)bis(1-propylamine)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-((Methyl(p-tolyl)germylene)dithio)bis(1-propylamine) is a complex organogermanium compound It features a germylene core bonded to a methyl group and a p-tolyl group, with two dithio linkages connecting to 1-propylamine groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((Methyl(p-tolyl)germylene)dithio)bis(1-propylamine) typically involves the reaction of a germylene precursor with appropriate thiol and amine reagents under controlled conditions. The reaction conditions often include:
Solvent: Common solvents such as toluene or THF (tetrahydrofuran) are used.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts like palladium or platinum may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness.
化学反应分析
Types of Reactions
2,2’-((Methyl(p-tolyl)germylene)dithio)bis(1-propylamine) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the germylene core to a germane.
Substitution: The amine or thiol groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various alkylating or acylating agents can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce germane derivatives.
科学研究应用
2,2’-((Methyl(p-tolyl)germylene)dithio)bis(1-propylamine) has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s potential biological activity is being explored, particularly in the context of its interactions with biomolecules.
Medicine: Research is ongoing into its potential therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other organogermanium compounds.
作用机制
The mechanism by which 2,2’-((Methyl(p-tolyl)germylene)dithio)bis(1-propylamine) exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The germylene core can coordinate with metal centers, influencing catalytic activity. The dithio linkages and amine groups can form hydrogen bonds or coordinate with other molecules, affecting their function and stability.
相似化合物的比较
Similar Compounds
Bis(germylene) compounds: These compounds have similar germylene cores but different substituents.
Organosilicon compounds: These compounds have silicon in place of germanium and exhibit similar chemical properties.
Organotin compounds: These compounds feature tin instead of germanium and are used in similar applications.
Uniqueness
2,2’-((Methyl(p-tolyl)germylene)dithio)bis(1-propylamine) is unique due to its specific combination of germylene, dithio, and amine groups
属性
CAS 编号 |
91491-12-2 |
|---|---|
分子式 |
C14H26GeN2S2 |
分子量 |
359.1 g/mol |
IUPAC 名称 |
2-[1-aminopropan-2-ylsulfanyl-methyl-(4-methylphenyl)germyl]sulfanylpropan-1-amine |
InChI |
InChI=1S/C14H26GeN2S2/c1-11-5-7-14(8-6-11)15(4,18-12(2)9-16)19-13(3)10-17/h5-8,12-13H,9-10,16-17H2,1-4H3 |
InChI 键 |
QGZZWTCFUGWRCR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)[Ge](C)(SC(C)CN)SC(C)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





